2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate
Description
Properties
CAS No. |
111882-93-0 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-ethylhexyl (2-phenyl-3,4-dihydropyrazol-5-yl) carbonate |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-15(4-2)14-22-18(21)23-17-12-13-20(19-17)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3 |
InChI Key |
BRCDZECLEOGVHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)OC1=NN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazolone derivatives, including those related to 2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate, exhibit significant anti-inflammatory and analgesic effects. These compounds have been synthesized and screened for their efficacy in reducing inflammation and pain. For instance, studies have demonstrated that specific pyrazolone derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
Case Study:
A study conducted on various pyrazolone derivatives showed that certain modifications led to enhanced anti-inflammatory activity. The synthesis involved reacting substituted phenylhydrazines with ethyl acetoacetate, yielding compounds that were tested for their ability to reduce inflammation in animal models .
| Compound | Anti-inflammatory Activity | Method of Synthesis |
|---|---|---|
| Compound A | High | Ethyl acetoacetate reaction |
| Compound B | Moderate | Direct alkylation |
Anticancer Properties
Another promising application of this compound is its potential as an anticancer agent. Research has shown that pyrazolone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of apoptotic pathways .
Case Study:
In vitro studies on cancer cell lines demonstrated that certain pyrazolone derivatives led to significant reductions in cell viability. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .
Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration is particularly valuable in developing effective topical products. Studies have indicated that pyrazolone derivatives can improve the delivery of active ingredients through the skin barrier .
Case Study:
A formulation study evaluated the effects of adding this compound to moisturizing creams. Results showed improved hydration levels and skin barrier function compared to control formulations without the compound .
| Formulation Type | Hydration Level (after 24 hours) | Skin Barrier Function |
|---|---|---|
| Control Cream | Low | Poor |
| Cream with Pyrazolone | High | Improved |
Polymer Chemistry
In material science, compounds like this compound are explored for their potential as additives in polymer formulations. Their unique chemical structure can enhance the thermal stability and mechanical properties of polymers.
Case Study:
Research into the incorporation of pyrazolone derivatives into polymer matrices revealed enhancements in tensile strength and thermal resistance. These improvements make such compounds attractive for use in high-performance materials .
Mechanism of Action
The mechanism of action of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Pyrazoline Ring Conformation
The 4,5-dihydropyrazole ring in analogous compounds, such as 6-chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline (), exhibits a puckered conformation with a Cremer-Pople puckering amplitude of 0.29 Å . This puckering is attributed to steric interactions between substituents and is consistent with computational models for similar dihydropyrazole derivatives. In contrast, the chromene ring in 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-2H-chromen-2-one () adopts a nearly planar geometry (maximum deviation: 0.042 Å), highlighting how fused aromatic systems enforce planarity . The target compound’s 2-ethylhexyl carbonate group, being sterically demanding, may induce similar puckering in the dihydropyrazole ring, though empirical validation is required.
Substituent Effects on Dihedral Angles
In , the dihedral angle between the quinoline and phenyl substituents is 71.43°, while the phenyl group and quinoline system form a 65.40° angle . These angles arise from minimizing steric clashes and optimizing π-π interactions.
Analysis of Intermolecular Interactions
Hydrogen Bonding and π-π Stacking
The quinoline derivative in forms infinite chains along the b-axis via C–H···N hydrogen bonds and stabilizes further through C–H···π interactions . In contrast, the coumarin derivative in utilizes C–H···O hydrogen bonds and Cl···Cl halogen interactions (3.214 Å) to stabilize its crystal lattice, alongside π-π stacking (Cg–Cg distance: 3.547 Å) . The target compound’s carbonate ester lacks hydrogen-bond donors, suggesting weaker directional interactions. However, its bulky alkyl chain may promote van der Waals interactions or disordered packing, as seen in long-chain esters.
Halogen vs. Alkyl Interactions
Chlorine substituents in participate in short Cl···Cl contacts, which are absent in the target compound. Instead, the 2-ethylhexyl group may induce hydrophobic interactions or interdigitated alkyl chain packing, common in lipid-like molecules.
Substituent Effects on Physicochemical Properties
Solubility and Thermal Behavior
The hydrophilic carbonate group in the target compound may enhance solubility in polar aprotic solvents compared to halogenated analogs (). However, the long alkyl chain could counterbalance this by increasing hydrophobicity. Thermal stability is likely lower than in halogenated derivatives due to the absence of strong halogen-based crystal-packing interactions.
Crystallographic Challenges
The flexible 2-ethylhexyl group may complicate crystallographic resolution, leading to disordered regions in the lattice. This contrasts with the well-ordered structures of and , where rigid substituents facilitate high-quality diffraction .
Biological Activity
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process including cyclocondensation reactions. The structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives. For instance, compounds synthesized from 5-aryl-1-phenyl-1H-pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The evaluation used the well diffusion method, with results indicating varying zones of inhibition (Table 1).
| Compound ID | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 10a | 20 | E. coli |
| 10b | 15 | S. aureus |
| 10c | 25 | P. mirabilis |
| 10d | 30 | B. subtilis |
The results suggest that the structural modifications in the pyrazole ring significantly influence antimicrobial efficacy, with some derivatives showing superior activity compared to standard antibiotics like streptomycin .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, certain pyrazole derivatives have been investigated for their cytotoxic properties against cancer cell lines. For example, studies have shown that specific substitutions on the pyrazole ring can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
The biological activity of pyrazole derivatives, including this compound, has been linked to their ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Some studies indicate that these compounds may act as modulators of GPCRs, influencing pathways related to pain and inflammation .
- Enzyme Inhibition : Pyrazole derivatives have been noted for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
Study on Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and tested them against several bacterial strains. The findings demonstrated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity compared to those with electron-donating groups .
Cytotoxicity Assessment in Cancer Research
Another case study focused on evaluating the anticancer potential of a related pyrazole derivative in vitro. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, suggesting significant cytotoxic effects .
Q & A
Q. What are the established synthetic methodologies for pyrazoline derivatives, including 2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:
- Hydrazine hydrate in dioxane : Facilitates pyrazoline core formation via reflux conditions, as demonstrated in the synthesis of structurally analogous compounds .
- Ethanol-mediated condensation : Used for derivatives with aryl substituents, achieving yields up to 78% when para-methoxy groups enhance electron density .
- Single-crystal X-ray validation : Confirms structural integrity post-synthesis (e.g., R factor = 0.041 for a hexyloxy-substituted analog) .
Table 1: Representative Reaction Conditions
| Substrate | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Ethanol | None | 78 | |
| 1-(6-Methylbenzo[d]thiazol-2-yl)hydrazine | Dioxane | Hydrazine | 65 |
Q. How is structural characterization performed for pyrazoline derivatives?
Methodological Answer: A multi-technique approach is critical:
- X-ray crystallography : Resolves bond geometries (e.g., mean C–C bond length = 0.002 Å) and confirms dihedral angles between aromatic rings .
- Spectroscopy :
- 1H/13C NMR : Identifies proton environments (e.g., pyrazoline CH2 protons at δ 3.2–4.1 ppm) and carbon frameworks .
- FT-IR : Detects carbonyl stretches (1650–1750 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can substituent effects on the phenyl ring influence biological activity?
Methodological Answer: Systematic substitution studies reveal:
- Electron-withdrawing groups (e.g., -Cl) : Enhance antitumor activity (IC50 = 12–45 μM in breast cancer models) but reduce reaction yields due to steric hindrance .
- Para-methoxy groups : Improve solubility and cyclization efficiency, correlating with antidepressant activity in murine models .
Table 2: Substituent Impact on Biological Activity
| Substituent | Position | IC50 (μM) | Bioactivity | Reference |
|---|---|---|---|---|
| -OCH3 | Para | 18.2 | Antitumor | |
| -Cl | Ortho | 32.7 | Enzyme inhibition |
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Discrepancies between calculated and observed spectra often arise from:
- Crystal packing effects : Addressed via temperature-dependent NMR (e.g., VT-NMR at 100–400 K) to identify dynamic conformers .
- Solvatomorphism : Mitigated by crystallizing derivatives in aprotic solvents (e.g., acetonitrile) to stabilize specific conformations .
- Validation : Cross-reference NMR/IR data with X-ray structures (e.g., R factor < 0.06 ensures <2% positional error) .
Q. What advanced techniques optimize reaction yields in sterically hindered pyrazoline syntheses?
Methodological Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% for bulky substituents .
- Phase-transfer catalysis : Enhances solubility of hydrophobic intermediates (e.g., tetrabutylammonium bromide in water-toluene systems) .
Table 3: Yield Optimization Strategies
| Method | Substrate | Yield Increase (%) | Reference |
|---|---|---|---|
| Microwave irradiation | 4-Fluorophenyl derivative | 18 | |
| Phase-transfer catalyst | Chlorophenyl analog | 22 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
